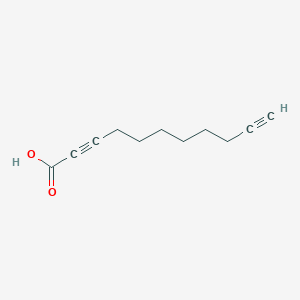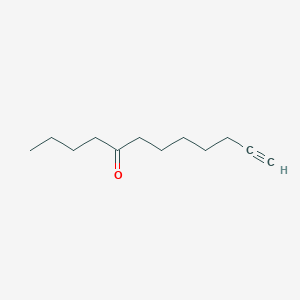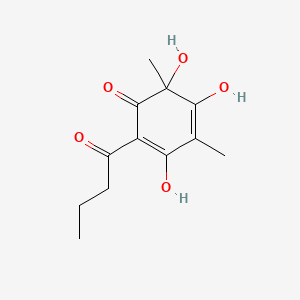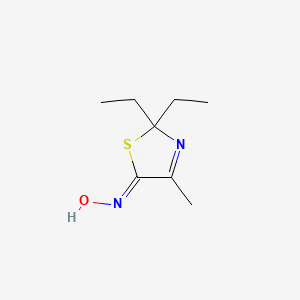![molecular formula C19H32N2OS B14433145 N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea CAS No. 74787-62-5](/img/structure/B14433145.png)
N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N’-[1-(4-octylphenyl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, with its unique structure, offers potential for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-[1-(4-octylphenyl)ethyl]thiourea typically involves the reaction of 1-(4-octylphenyl)ethylamine with 2-chloroethanol in the presence of a base to form the intermediate. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-(2-Hydroxyethyl)-N’-[1-(4-octylphenyl)ethyl]thiourea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-N’-[1-(4-octylphenyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which N-(2-Hydroxyethyl)-N’-[1-(4-octylphenyl)ethyl]thiourea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Hydroxyethyl)-N’-phenylthiourea
- N-(2-Hydroxyethyl)-N’-[1-(4-methylphenyl)ethyl]thiourea
- N-(2-Hydroxyethyl)-N’-[1-(4-hexylphenyl)ethyl]thiourea
Uniqueness
N-(2-Hydroxyethyl)-N’-[1-(4-octylphenyl)ethyl]thiourea stands out due to its specific structural features, such as the octyl group, which may impart unique physicochemical properties and biological activities. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
| 74787-62-5 | |
Fórmula molecular |
C19H32N2OS |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-3-[1-(4-octylphenyl)ethyl]thiourea |
InChI |
InChI=1S/C19H32N2OS/c1-3-4-5-6-7-8-9-17-10-12-18(13-11-17)16(2)21-19(23)20-14-15-22/h10-13,16,22H,3-9,14-15H2,1-2H3,(H2,20,21,23) |
Clave InChI |
SKKMAGAJLUNSNX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C(C)NC(=S)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14433063.png)





![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)


